6-Ethynylpyridazin-3-amine

Vue d'ensemble

Description

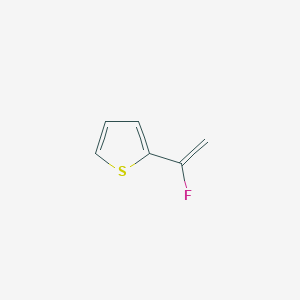

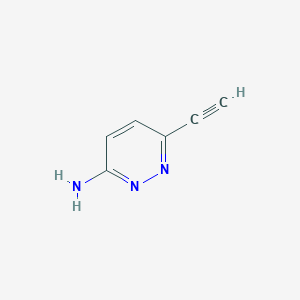

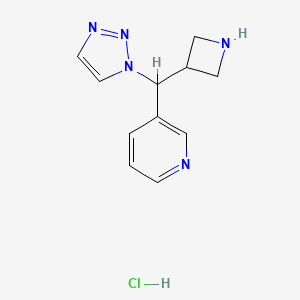

6-Ethynylpyridazin-3-amine is a synthetic organic compound with the chemical formula C6H5N3 . It has a molecular weight of 119.12 g/mol .

Molecular Structure Analysis

The molecular structure of 6-Ethynylpyridazin-3-amine consists of a pyridazine ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . The unique physicochemical properties of the pyridazine ring make it an attractive heterocycle for drug design .Physical And Chemical Properties Analysis

6-Ethynylpyridazin-3-amine has a predicted boiling point of 347.3±27.0 °C and a predicted density of 1.23±0.1 g/cm3 . Its pKa is predicted to be 3.99±0.10 .Applications De Recherche Scientifique

Antihypertensive Activity

6-Ethynylpyridazin-3-amine derivatives have been studied for their potential antihypertensive activity. Specifically, 3-hydrazinopyridazines substituted at the 6-position with primary or secondary amines have shown promising results. The 6-dialklamino derivatives, in particular, were found to be the most active in this regard (Pifferi, Parravicini, Carpi, & Dorigotti, 1975).

Synthesis of Novel Compounds

The compound has been used in the regiospecific synthesis of novel classes of compounds, such as 6-amino-5-hydroxy-pyridazin-3(2H)-ones. These compounds, containing an ethoxycarbonyl moiety at the 4-position, show potential for various applications, including pharmaceutical development (Dragovich et al., 2008).

Development of Drug Discovery Scaffolds

6-Ethynylpyridazin-3-amine derivatives have been used to develop drug discovery scaffolds. For instance, 4,5,6-trifluoropyridazin-3(2H)-one has been used to synthesize various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This method has broad applications in the drug discovery arena (Pattison et al., 2009).

Solubility Studies

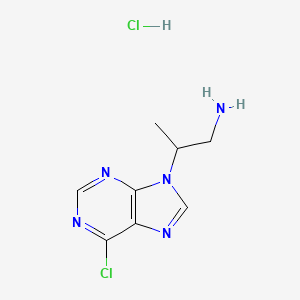

Research has also been conducted on the solubility of related compounds like 6-chloropyridazin-3-amine in different solvents. Such studies are crucial for understanding the physical and chemical properties of these compounds, impacting their formulation and application in various fields (Cao et al., 2012).

Enzymatic Applications

In the field of enzymology, amine oxidases, which can utilize 6-Ethynylpyridazin-3-amine derivatives, have been developed. These enzymes are valuable for synthesizing enantiomerically pure chiral amines, showing high enantioselectivity and broad substrate specificity (Heath et al., 2014).

Antisecretory and Antiulcer Activities

Studies have explored the antisecretory and antiulcer activities of pyridazinone derivatives. Such research is vital for developing new pharmaceutical agents to treat gastrointestinal disorders (Yamada, Nobuhara, Yamaguchi, & Ohki, 1982).

Orientations Futures

Mécanisme D'action

Target of Action

Pyridazine derivatives, which include 6-ethynylpyridazin-3-amine, have been found to exhibit a wide range of pharmacological activities . Biogenic amine transporters are the primary targets of anti-depressants and psychostimulants that inhibit monoamine transport and enhance neurotransmitter levels in the synaptic space .

Mode of Action

It is known that pyridazine derivatives can interact with their targets in various ways, potentially altering the function of the target . For instance, some pyridazine derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

For instance, they can influence the pathways involved in building up and breaking down cellular components .

Pharmacokinetics

It is known that the pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Result of Action

It is known that pyridazine derivatives can have a wide range of pharmacological effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

It is known that the physicochemical properties inherent to pyridazine and its fused homologues distinguish it from the other azines in a fashion that can be advantageous when deployed judiciously .

Propriétés

IUPAC Name |

6-ethynylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-5-3-4-6(7)9-8-5/h1,3-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZNPONIGABDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethynylpyridazin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1489935.png)

![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)

![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)